

QPX7728 Combination Therapy: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: QPX7728 methoxy acetoxymethyl ester

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This guide provides a comprehensive statistical analysis of QPX7728 combination therapy data for researchers, scientists, and drug development professionals. QPX7728 is a novel, ultra-broad-spectrum β -lactamase inhibitor (BLI) demonstrating potent activity against both serine and metallo- β -lactamases.^{[1][2][3]} This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying mechanisms and workflows.

I. In Vitro Efficacy of QPX7728 Combination Therapy

QPX7728 has been shown to significantly enhance the potency of multiple β -lactam antibiotics against a wide range of β -lactamase-producing bacteria.^{[4][5][6]} The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, showcasing the synergistic effect of QPX7728 in combination with different β -lactams against challenging Gram-negative pathogens.

Table 1: In Vitro Activity of QPX7728 Combinations against *Pseudomonas aeruginosa*

β -Lactam Partner	QPX7728 Concentration (μ g/mL)	Isolate Panel	MIC90 of β -Lactam Alone (μ g/mL)	MIC90 of Combination (μ g/mL)	Fold Decrease in MIC90	Reference
Meropenem	8	Representative	16	8	2	[7]
Cefepime	8	Representative	32	8	4	[7]
Ceftolozane	8	Representative	4	1	4	[7]
Meropenem	8	Challenge	>64	64	N/A	[8]
Cefepime	8	Challenge	>64	64	N/A	[8]
Ceftolozane	8	Challenge	>64	32	N/A	[8]
Piperacillin	8	Challenge	>256	128	N/A	[8]
Aztreonam	8	Challenge	>64	>64	No change	[8]

- Representative Panel: Isolates selected to mirror the MIC distributions observed in recent global surveillance studies.[4]
- Challenge Panel: Isolates with known resistance mechanisms, including non-susceptibility to meropenem or ceftolozane-tazobactam, or resistance to ceftazidime-avibactam.[4][8]

Table 2: In Vitro Activity of QPX7728-Meropenem against Carbapenem-Resistant *Acinetobacter baumannii* (CRAB)

QPX7728 Concentration (µg/mL)	Meropenem MIC50 (µg/mL)	Meropenem MIC90 (µg/mL)	Reference
0	64	>64	[4]
4	8	8	[4]
8	4	4	[4]

Table 3: In Vitro Potency (IC50, nM) of QPX7728 against Purified β -Lactamases

β -Lactamase Class	Enzyme	QPX7728 IC50 (nM)	Reference
Class A (Serine)	KPC-2	2.9	[9]
CTX-M-15	Low nM range	[5]	
SHV-12	Low nM range	[5]	
TEM-43	Low nM range	[5]	
Class B (Metallo)	NDM-1	55	[9]
VIM-1	14	[9]	
IMP-1	610	[9]	
Class C (Serine)	P99	22	[9]
Class D (Serine)	OXA-23	Low nM range	[5]
OXA-48	Low nM range	[5]	

II. In Vivo Efficacy in a Murine Thigh Infection Model

The combination of QPX7728 with various β -lactams has demonstrated significant bacterial killing in a neutropenic mouse thigh infection model against carbapenem-resistant *Klebsiella pneumoniae*.[\[1\]](#)[\[10\]](#)

Table 4: In Vivo Efficacy of QPX7728 Combinations against Carbapenem-Resistant *K. pneumoniae*

β-Lactam Partner	QPX7728 Dose (mg/kg, q2h)	Change in log10 CFU/thigh at 24h (vs. start of treatment)	Reference
Aztreonam	12.5	-0.14	[1]
Aztreonam	25	-0.70	[1]
Aztreonam	50	-0.67	[1]
Biapenem	12.5, 25, or 50	Bacterial killing observed	[1]
Cefepime	12.5, 25, or 50	Bacterial killing observed	[1]
Ceftazidime	12.5, 25, or 50	Bacterial killing observed	[1]
Ceftolozane	12.5, 25, or 50	Bacterial killing observed	[1]
Meropenem	12.5, 25, or 50	Bacterial killing observed	[1]

III. Experimental Protocols

A. Minimum Inhibitory Concentration (MIC)

Determination

- Method: Broth microdilution method was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Procedure: Serial two-fold dilutions of the β-lactam antibiotics were prepared in cation-adjusted Mueller-Hinton broth. QPX7728 was added at a fixed concentration (e.g., 4 or 8 μg/mL). Bacterial isolates were grown overnight, and the inoculum was standardized to approximately 5 x 10⁵ CFU/mL. The microdilution plates were incubated at 35°C for 16-20

hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.[11]

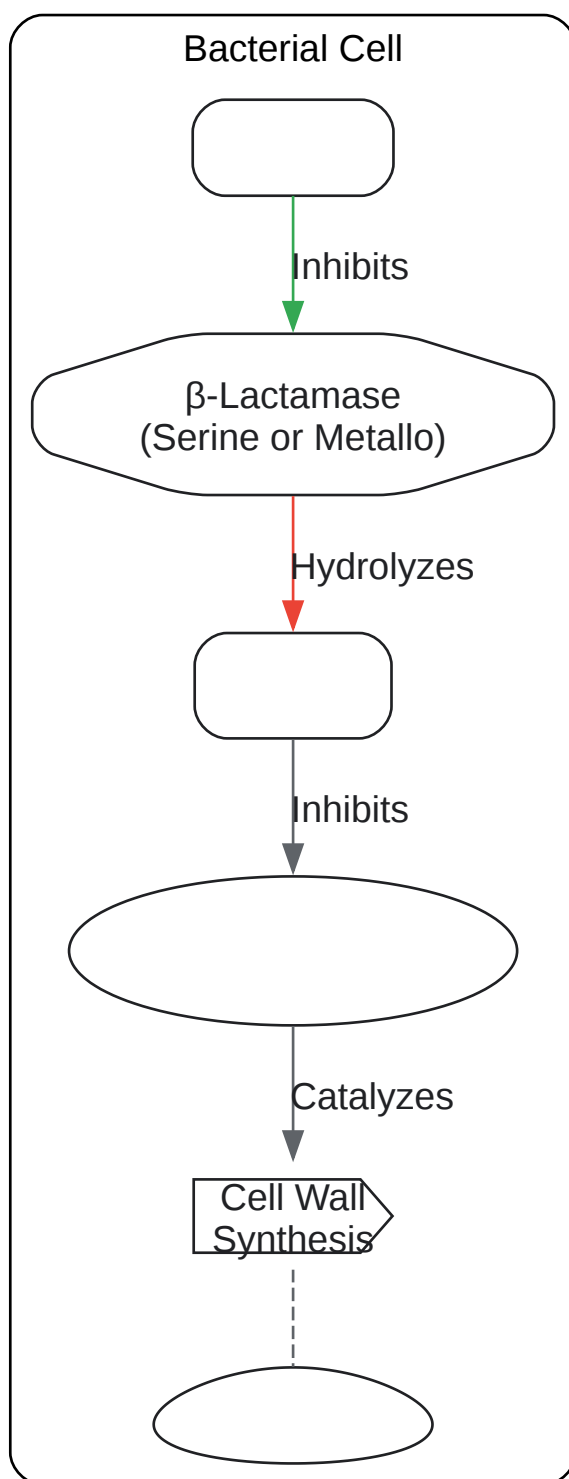
B. In Vivo Murine Thigh Infection Model

- **Animal Model:** Neutropenic female ICR mice were used. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.
- **Infection:** Mice were inoculated intramuscularly in the posterior thigh with a bacterial suspension containing approximately 10⁶ to 10⁷ CFU of carbapenem-resistant *K. pneumoniae*.
- **Treatment:** Two hours after infection, mice were treated with human-simulated regimens of β -lactam antibiotics administered subcutaneously, alone or in combination with QPX7728. QPX7728 was administered every 2 hours for 24 hours at doses of 12.5, 25, or 50 mg/kg.
- **Outcome Measurement:** At 24 hours post-treatment initiation, mice were euthanized, and the thighs were homogenized to determine the bacterial load (CFU/thigh). The change in bacterial counts was calculated relative to the start of treatment.[1]

IV. Visualizations

Mechanism of Action: QPX7728 Inhibition of β -Lactamases

QPX7728 is a cyclic boronic acid that acts as an ultra-broad-spectrum β -lactamase inhibitor. It forms a covalent bond with the catalytic serine residue of serine- β -lactamases and interacts with the active site of metallo- β -lactamases, effectively neutralizing a wide range of resistance enzymes.[5]

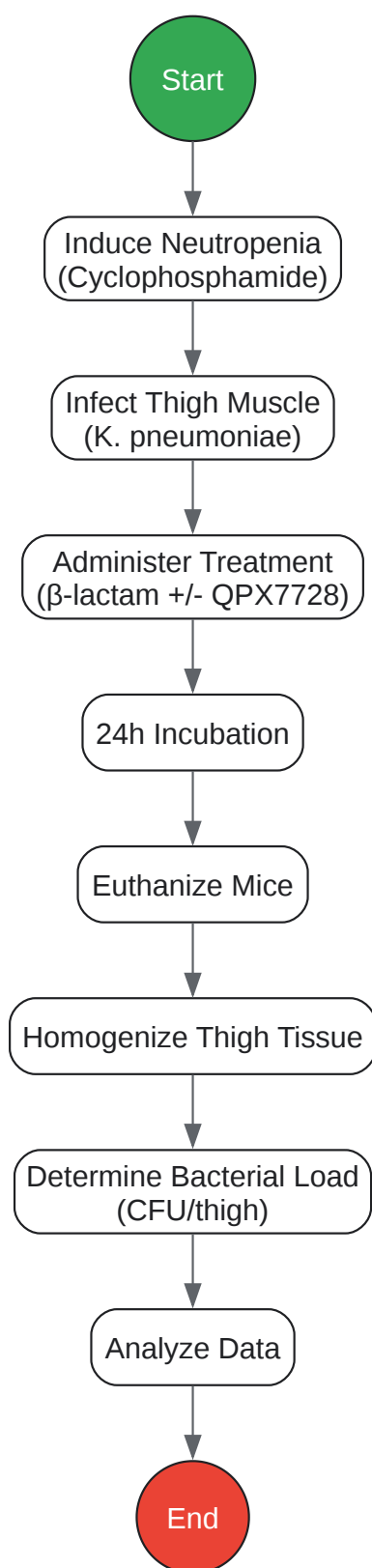


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Caption: QPX7728 inhibits β -lactamases, protecting β -lactam antibiotics.

Experimental Workflow: In Vivo Murine Thigh Infection Model

The following diagram outlines the key steps in the in vivo efficacy studies.



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Caption: Workflow for the in vivo murine thigh infection model.

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